1-(4-Bromophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(4-fluoroanilino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrFN2O2/c17-10-1-7-13(8-2-10)20-15(21)9-14(16(20)22)19-12-5-3-11(18)4-6-12/h1-8,14,19H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYCPYKXUWEQNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Core: The pyrrolidine-2,5-dione core can be synthesized through a cyclization reaction involving a suitable dicarboxylic acid derivative and an amine.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound and a suitable nucleophile.
Attachment of the Fluorophenylamino Group: The fluorophenylamino group can be attached through an amination reaction involving a fluorinated aromatic amine and the pyrrolidine-2,5-dione core.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the reactions.
Chemical Reactions Analysis
1-(4-Bromophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Bromophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
GABA-Transaminase Inhibition
Compounds with aryloxy substituents, such as 1-(4-acetylphenyl)-3-(4-bromophenoxy)-pyrrolidine-2,5-dione (5d), exhibit potent GABA-transaminase (GABA-T) inhibition (IC₅₀ = 100.5 ± 5.2 µM), comparable to the reference drug vigabatrin .
Anticonvulsant Activity
Pyrrolidine-2,5-dione derivatives with methylene linkers and halogenated phenyl groups show promising anticonvulsant effects. For example:
- Compound 9 (3-(3-methylthiophen-2-yl)-PD with 3,4-dichlorophenylpiperazine): ED₅₀ = 62.14 mg/kg in maximal electroshock (MES) tests .
- The target compound’s bromo/fluoro substituents may similarly enhance blood-brain barrier penetration, though its specific activity remains uncharacterized.
Structural and Conformational Insights
- Dihedral Angles: Pyrazole analogs with 4-fluorophenyl and 4-bromophenyl groups (e.g., 1-[5-(4-BrPhenyl)-3-(4-FPhenyl)-pyrazol-1-yl]ethanone) exhibit dihedral angles of ~5° between aromatic rings, suggesting near-planar conformations that favor π-π stacking in biological targets .
- Crystal Packing : Methoxy-substituted analogs (e.g., 1-(4-methoxyphenyl)-3-piperidinyl-PD) display intermolecular hydrogen bonds involving the pyrrolidine-dione carbonyl groups, which may stabilize solid-state structures .
Biological Activity
1-(4-Bromophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione is a synthetic compound belonging to the class of pyrrolidine-2,5-diones. This compound is characterized by a unique structure that includes both bromine and fluorine substituents on the aromatic rings, which enhances its biological activity and potential therapeutic applications. The molecular formula is , with a molecular weight of approximately 356.19 g/mol.
Research indicates that the biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Preliminary studies suggest that it may influence enzyme or receptor activity, particularly in relation to serotonin receptors and transport proteins.
Biological Activity
The compound has been assessed for various biological activities, including:
- Serotonin Receptor Binding : It has shown significant affinity for serotonin receptors, particularly the 5-HT1A receptor and serotonin transporter (SERT), which are crucial in modulating mood and anxiety disorders .
- Antibacterial Properties : Recent studies have indicated that derivatives of pyrrolidine-2,5-dione can act as inhibitors against multidrug-resistant bacterial strains, suggesting potential applications in antibiotic development .
1. Serotonin Receptor Interaction
In a study evaluating the pharmacological profile of pyrrolidine derivatives, several compounds were found to exhibit potent binding affinities to the 5-HT1A receptor. Specifically, compounds with similar structural features to this compound demonstrated high affinity, indicating its potential as an anxiolytic agent .
2. Antibacterial Activity
Another research effort focused on the antibacterial properties of pyrrolidine derivatives against Pseudomonas aeruginosa. The results indicated that certain compounds within this class could inhibit bacterial growth effectively without significant cytotoxicity to eukaryotic cells. This suggests a promising avenue for developing new antibiotics targeting resistant strains .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2,5-Pyrrolidinedione, 1-(4-chlorophenyl)-3-(phenylamino) | Chlorine instead of bromine | Different reactivity due to chlorine's properties |
| 2,5-Pyrrolidinedione, 1-(4-bromophenyl)-3-(phenylamino) | Similar structure but without fluorine | Comparison of biological activities |
| 3-Anilino-1-(4-fluorophenyl)pyrrolidine-2,5-dione | Lacks bromine but retains fluorine | Variability in pharmacological effects |
The presence of both bromine and fluorine in this compound enhances its lipophilicity and stability compared to related compounds. This unique combination is critical for its reactivity and biological interactions.
Q & A
Basic: What are the optimal synthetic routes for 1-(4-Bromophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione, and how can reaction conditions be systematically optimized?
Methodological Answer:
The synthesis typically involves cyclization of precursors (e.g., maleic anhydride derivatives) followed by substitution reactions. A common approach includes:
- Cyclization : Reacting 4-bromophenylmaleimide with 4-fluoroaniline under acidic/basic conditions to form the pyrrolidine-2,5-dione core .
- Substitution : Introducing additional substituents via nucleophilic or electrophilic reactions, such as benzylation or halogenation.
Optimization Strategy :
Use Design of Experiments (DOE) to assess variables like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can identify critical parameters affecting yield and purity . Reaction progress should be monitored via TLC or HPLC, with intermediates characterized by NMR and MS .
Basic: How can structural elucidation of this compound be performed to confirm regiochemistry and stereochemistry?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Analyze coupling patterns (e.g., aromatic protons for bromophenyl/fluorophenyl groups) and integration ratios to confirm substituent positions.
- ¹³C NMR : Identify carbonyl (C=O) signals near 170–180 ppm and aromatic carbons .
- X-ray Crystallography : Resolve absolute stereochemistry and spatial orientation of substituents, as demonstrated for analogous pyrrolidine-dione derivatives .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns consistent with the proposed structure .
Basic: What in vitro assays are suitable for initial biological activity screening of this compound?
Methodological Answer:
- Enzyme Inhibition Assays :
- IC50 Determination : Test against targets like aromatase or cytochrome P450 enzymes using fluorometric/colorimetric substrates (e.g., comparison to aminoglutethimide, IC50 = 20.0 µM) .
- Kinetic Studies : Measure time-dependent inhibition via pre-incubation protocols.
- Cell-Based Assays :
- Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
- Apoptosis Markers : Quantify caspase-3/7 activation via fluorogenic substrates.
Advanced: How do electronic and steric effects of the 4-bromo and 4-fluoro substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
- Electronic Effects :
- The 4-bromophenyl group acts as an electron-withdrawing moiety, enhancing electrophilicity at the pyrrolidine carbonyl for nucleophilic attacks.
- The 4-fluorophenyl group provides moderate electron withdrawal, stabilizing intermediates in Suzuki-Miyaura couplings .
- Steric Effects :
- Ortho-substituents on the phenyl rings hinder rotation, favoring rigid conformations that affect transition-state geometry. Computational modeling (DFT) can predict steric barriers and regioselectivity .
- Experimental Validation : Use Pd-catalyzed couplings (e.g., with arylboronic acids) to compare yields and byproduct profiles under varying steric conditions .
Advanced: How can computational methods predict metabolic stability and toxicity profiles of this compound?
Methodological Answer:
- In Silico Tools :
- ADMET Prediction : Use SwissADME or ProTox-II to estimate permeability (LogP), cytochrome P450 interactions, and hepatotoxicity .
- Metabolic Sites : Identify likely oxidation sites (e.g., pyrrolidine ring or aryl groups) via molecular orbital calculations (HOMO/LUMO analysis) .
- Experimental Cross-Validation :
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .
- Reactive Metabolite Screening : Trapping studies with glutathione or cyanide to detect electrophilic intermediates .
Advanced: How can contradictory biological activity data (e.g., varying IC50 values across studies) be resolved?
Methodological Answer:
- Root Cause Analysis :
- Assay Conditions : Compare buffer pH, temperature, and cofactor concentrations (e.g., NADPH for cytochrome P450 assays) .
- Stereochemical Purity : Enantiomers may exhibit divergent activities. Use chiral HPLC to isolate isomers and retest .
- Statistical Approaches :
- Meta-Analysis : Pool data from multiple studies using random-effects models to identify outliers and consensus values .
- Dose-Response Refinement : Conduct 8-point dilution series (0.1–100 µM) to improve IC50 accuracy .
Advanced: What strategies enhance the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Formulation Optimization :
- Co-Solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) to improve aqueous solubility without cytotoxicity .
- Nanoparticle Encapsulation : Prepare PLGA nanoparticles (100–200 nm) via emulsion-solvent evaporation to enhance bioavailability .
- Prodrug Design :
- Introduce hydrolyzable groups (e.g., ester linkages) at the pyrrolidine nitrogen to increase membrane permeability .
Advanced: How can reaction mechanisms for degradation pathways be elucidated under physiological conditions?
Methodological Answer:
- Forced Degradation Studies :
- Hydrolytic Stability : Incubate in buffers (pH 1.2–9.0) at 37°C and monitor degradation via UPLC-QTOF .
- Oxidative Stress : Expose to H2O2/Fe²⁺ to simulate ROS-mediated breakdown .
- Mechanistic Probes :
- Isotope Labeling (²H/¹³C): Track bond cleavage sites in degradation products .
- Trapping Agents**: Use TEMPO to intercept radical intermediates in oxidative pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
